molecular formula C18H21ClN2O3S B2931881 2-chloro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide CAS No. 953972-00-4

2-chloro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide

Cat. No.: B2931881
CAS No.: 953972-00-4
M. Wt: 380.89
InChI Key: LMNRPWXWLMIIPF-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide is a synthetic sulfonamide derivative characterized by a benzenesulfonamide core substituted with a chlorine atom at the 2-position and a 2-(2-phenylmorpholino)ethylamino group at the sulfonamide nitrogen. Sulfonamides are historically significant in medicinal and agrochemical applications due to their versatility in hydrogen bonding and structural modularity, allowing for targeted biological interactions .

Properties

IUPAC Name

2-chloro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O3S/c19-16-8-4-5-9-18(16)25(22,23)20-10-11-21-12-13-24-17(14-21)15-6-2-1-3-7-15/h1-9,17,20H,10-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMNRPWXWLMIIPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCNS(=O)(=O)C2=CC=CC=C2Cl)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the phenylmorpholino intermediate: This step involves the reaction of morpholine with phenyl bromide under basic conditions to form 2-phenylmorpholine.

    Alkylation: The phenylmorpholine intermediate is then alkylated with 2-chloroethylamine to form N-(2-(2-phenylmorpholino)ethyl)amine.

    Sulfonation: The final step involves the reaction of N-(2-(2-phenylmorpholino)ethyl)amine with benzenesulfonyl chloride in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The sulfonamide moiety can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

    Nucleophilic substitution: Products include substituted amines or thiols.

    Oxidation: Products include sulfoxides or sulfones.

    Reduction: Products include reduced amines or alcohols.

Scientific Research Applications

2-chloro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Compound Name Molecular Formula Key Substituents Applications/Activity Reference
2-Chloro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide C₁₈H₂₀ClN₂O₃S 2-Cl, morpholino-ethylamino Under investigation (likely CNS modulation)
4-Chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide (W-15) C₁₉H₂₀ClN₃O₂S 4-Cl, piperidinylidene-phenethyl Controlled substance (opioid analog)
2-Chloro-N-(((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)benzenesulfonamide (Chlorsulfuron) C₁₂H₁₂ClN₅O₄S 2-Cl, triazinyl-ureido Herbicide (acetolactate synthase inhibitor)
2-Chloro-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide C₁₇H₁₈ClN₇O₂S 2-Cl, pyrimidinyl-pyrazolyl Kinase inhibition (research phase)
4-Amino-N-(2,2,2-trifluoroethyl)benzenesulfonamide C₈H₉F₃N₂O₂S 4-NH₂, trifluoroethyl Solubility studies (organic solvents)

Key Observations:

Morpholino vs. Piperidinylidene Groups: The morpholino group in the target compound provides a saturated oxygen-containing heterocycle, enhancing polarity compared to the unsaturated piperidinylidene group in W-12. This difference likely alters receptor affinity, as W-15 is associated with opioid-like activity, while the morpholino variant may target distinct CNS pathways .

Chlorine Position : The 2-chloro substitution in the target compound contrasts with 4-chloro in W-13. Positional isomerism can drastically affect steric and electronic interactions with biological targets, as seen in sulfonamide-based herbicides where substituent placement dictates enzyme inhibition .

Heterocyclic Additions: The pyrimidine-pyrazole moiety in the compound from introduces hydrogen-bonding capabilities absent in the morpholino derivative, suggesting divergent applications (e.g., kinase vs. ion channel modulation).

Physicochemical Properties

  • Lipophilicity: The phenylmorpholino group increases logP compared to trifluoroethyl-substituted analogs (e.g., 4-Amino-N-(2,2,2-trifluoroethyl)benzenesulfonamide), which exhibit higher solubility in polar aprotic solvents like DMSO .

Biological Activity

2-chloro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C17H20ClN2O2S
  • Molecular Weight : 348.87 g/mol

The presence of the chloro group and the morpholino moiety contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This compound can inhibit various enzymes and receptors, leading to significant physiological effects. The exact pathways involved are still under investigation, but preliminary studies suggest that it may act through:

  • Enzyme Inhibition : The compound has shown potential in inhibiting carbonic anhydrase, which plays a crucial role in various physiological processes.
  • Receptor Modulation : It may also interact with specific receptors associated with cell signaling pathways relevant to cancer and microbial resistance.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against a range of pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent in treating bacterial infections.

Pathogen TypeMinimum Inhibitory Concentration (MIC)
Gram-positive4 µg/mL
Gram-negative8 µg/mL

Anticancer Activity

In vitro studies have shown that this compound possesses cytotoxic effects against various cancer cell lines. The compound's IC50 values indicate its potency in inhibiting cancer cell proliferation.

Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)5.0
HeLa (Cervical Cancer)3.5
A549 (Lung Cancer)4.0

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent study evaluated the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The results indicated significant growth inhibition, suggesting its potential application in treating infections caused by these pathogens.
  • Investigation of Anticancer Effects :
    Another study focused on the anticancer effects of this compound on human breast adenocarcinoma cells (MCF-7). The findings revealed that treatment with the compound resulted in increased apoptosis rates, as evidenced by flow cytometry analysis.

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